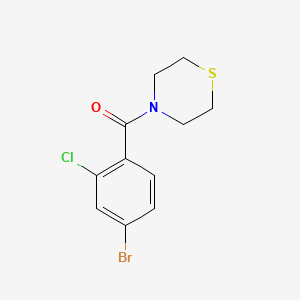

![molecular formula C14H10ClFO B6286848 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586125-98-4](/img/structure/B6286848.png)

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

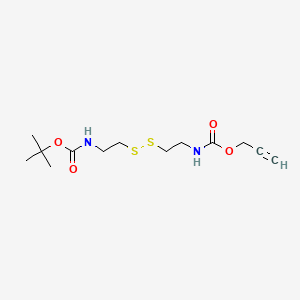

The compound “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The compound has a molecular formula of C13H10ClF . It is a complex organic molecule with chlorine, fluorine, and methyl groups attached to a biphenyl core .

Scientific Research Applications

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is used in a variety of scientific research applications. It is used as a fluorescent dye for biological imaging, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds. It is also used in the synthesis of drugs, such as anti-cancer drugs, antibiotics, and antiviral agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to benzylic halides, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals . These reactions can affect multiple pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds can cause a variety of effects, ranging from enzyme inhibition to the modulation of receptor activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, certain reactions may be favored in acidic or basic conditions, while others may occur more readily at higher temperatures .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for further research and development. It is also relatively stable and can be synthesized from commercially available starting materials. However, the compound is toxic and should be handled with caution.

Future Directions

The future directions for research and development of 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde are numerous. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other molecules in the cell. Finally, this compound could be used as a fluorescent dye for biological imaging and as a reagent in organic synthesis.

Synthesis Methods

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from commercially available starting materials. The most common method is the reaction of 4-chloro-5-fluoro-2-methylbenzaldehyde (this compound-aldehyde) with 1,1'-biphenyl-4-carbaldehyde (BP-aldehyde) in the presence of a base. The reaction is carried out at room temperature and yields this compound as the main product.

Safety and Hazards

The specific safety and hazard information for “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is not available in the sources retrieved. It is generally recommended to handle chemical compounds with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name |

5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCADLJZOROKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)

![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)